methyl (2S)-2-amino-2-phenylpropanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of phenylalanine, an essential amino acid, and is often used in the synthesis of various pharmaceuticals and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-2-phenylpropanoate hydrochloride typically involves the esterification of phenylalanine. One common method is the reaction of phenylalanine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The primary product is an alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Applied in the production of fine chemicals and as an intermediate in the manufacture of various compounds.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound from which methyl (2S)-2-amino-2-phenylpropanoate hydrochloride is derived.
Tyrosine: Another amino acid with a similar structure but with an additional hydroxyl group.
Leucine: An essential amino acid with a different side chain but similar metabolic pathways.
Uniqueness
This compound is unique due to its esterified form, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and pharmaceutical development.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
VBBAHSFGHQGGNJ-PPHPATTJSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)OC)N.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)N.Cl |
Origin of Product |
United States |
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